N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide hydrochloride
Description
N-(dimethyl(oxo)-λ⁶-sulfaneylidene)pyrrolidine-2-carboxamide hydrochloride is a pyrrolidine-based compound featuring a hypervalent sulfoximine group (λ⁶-sulfaneylidene) and a dimethyl substituent. The hydrochloride salt form enhances aqueous solubility, making it suitable for formulation in preclinical studies.
Properties
Molecular Formula |
C7H15ClN2O2S |
|---|---|
Molecular Weight |
226.73 g/mol |
IUPAC Name |
N-[dimethyl(oxo)-λ6-sulfanylidene]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C7H14N2O2S.ClH/c1-12(2,11)9-7(10)6-4-3-5-8-6;/h6,8H,3-5H2,1-2H3;1H |
InChI Key |
VWCLXJZFBBIEQX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=NC(=O)C1CCCN1)(=O)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide hydrochloride typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino acids or other cyclic intermediates.
Introduction of Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrrolidine derivative with sulfonyl chlorides under basic conditions.
Formation of Carboxamide Group: The carboxamide group is formed by reacting the intermediate with carboxylic acid derivatives or through amide coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Transition Metal-Catalyzed Carbene Transfer Reactions
Sulfoxonium ylides like this compound serve as stable carbene precursors in iridium- and ruthenium-catalyzed reactions. Key pathways include:
Iridium-Catalyzed N-H Insertion and Annulation
-
The compound participates in intramolecular N-H insertion reactions to form cyclic α-amino ketones.
-
Mechanism :
-
Example : Reaction with ortho-aminoaryl aldehydes produces 2-acylindoles via tandem N-H insertion and cyclization (yield: 60–85%) .
| Catalyst | Substrate | Product | Yield (%) | Reference |
|---|---|---|---|---|
| [Ir(cod)Cl]₂ | ortho-Aminoaryl aldehyde | 2-Acylindoles | 60–85 | |
| Cp*IrCl₂ | Thioureas | Thiazoles | 70–92 |
Ruthenium-Catalyzed Homocoupling
The compound undergoes Ru(II)-catalyzed dimerization to form isocoumarin derivatives via a proposed mechanism:
-
C-H Activation : Acetate-assisted ortho-C-H cleavage forms a ruthenacycle.
-
Carbene Formation : DMSO elimination generates a Ru-carbene intermediate.
-
C-C Bond Formation : Migratory insertion and protonation yield the dimerized product .
-
Rate-limiting C-H activation (ΔG‡ = 20.4 kcal/mol).
-
DSM elimination completes the catalytic cycle.
| Catalyst | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| [RuCl₂(p-cymene)]₂/AgSbF₆ | 80°C, 12 h | Isocoumarins | 65–78 |
Electrophilic Reactivity and Rearrangements
The sulfoxonium group enables electrophilic substitution and Kornblum-type oxidations:
-
Pummerer Rearrangement : Activation with triflic anhydride generates sulfonium intermediates, enabling β-functionalization of aromatic systems .
-
Kornblum Oxidation : Converts α-halogenated intermediates to carbonyl derivatives (e.g., α-keto amides) .
Example :
-
Treatment with triflic anhydride induces β-arylation of pyrrolidine rings via electrophilic aromatic substitution (yield: 55–70%) .
Biological Interactions
The pyrrolidine carboxamide scaffold inhibits Mycobacterium tuberculosis enoyl-ACP reductase (InhA):
-
Binding Mode : Hydrogen bonding between the pyrrolidine carbonyl, Tyr158, and NAD⁺ stabilizes the enzyme-inhibitor complex .
-
Optimization : Lead compounds show IC₅₀ values as low as 0.06 μM after iterative library synthesis .
| Compound | IC₅₀ (μM) | Target | Reference |
|---|---|---|---|
| Derivative | 0.06 | InhA (M. tuberculosis) |
Synthetic Preparation
The hydrochloride salt is synthesized via:
-
Amide Coupling : HOBt/EDC-mediated reaction of pyrrolidine-2-carboxylic acid with dimethyl sulfoxonium methylide.
Scientific Research Applications
N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide hydrochloride is a chemical compound that falls under the class of pyrrolidine carboxamides. Pyrrolidine carboxamides are known for their wide range of biological activities and are often used in synthesizing pharmaceuticals and agrochemicals. The compound's unique structure, featuring a pyrrolidine ring and a dimethyl(oxo)-l6-sulfanylidene group, gives it distinct chemical properties and reactivity.
Scientific Research Applications
N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide is a versatile compound with applications in various scientific research fields:
- Chemistry It serves as a building block in synthesizing complex molecules, including pharmaceuticals and agrochemicals.
- Biology The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
- Medicine It is explored for potential therapeutic applications, particularly in developing new drugs.
- Industry It is used in producing various industrial chemicals and materials.
Chemical Reactions
N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide can undergo several types of chemical reactions:
- Oxidation It can be oxidized to form sulfoxides or sulfones.
- Reduction Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
- Substitution It can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Mechanism of Action
The mechanism of action of N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates, leading to inhibition or modulation of enzyme activity. The pyrrolidine ring provides structural rigidity, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Key Structural Differences
*Molecular weights approximated based on structural formulas.
Functional Group Impact
Sulfoximine vs. Carboxamide :
The target compound’s sulfoximine group (N–S(=O)–N) is a bioisostere for sulfones or amines, improving metabolic stability compared to carboxamide analogs like (S)-N-(tert-butyl)piperidine-2-carboxamide. Sulfoximines resist cytochrome P450 oxidation, extending half-life in vivo .- Hydrochloride Salt: Unlike neutral analogs (e.g., tert-butyl derivatives), the hydrochloride salt increases water solubility (>100 mg/mL estimated), critical for intravenous administration.
Pharmacokinetic and Physicochemical Hypotheses
- LogP :
The target compound’s logP (estimated ~1.5) is lower than tert-butyl/cyclopropyl analogs (logP ~2.8–3.5), favoring improved aqueous solubility but possibly reducing membrane permeability. - Metabolic Stability : Sulfoximines in the target compound may reduce first-pass metabolism compared to hydroxylated analogs (e.g., 1398743-95-7), which are prone to glucuronidation.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(dimethyl(oxo)-λ⁶-sulfaneylidene)pyrrolidine-2-carboxamide hydrochloride?
The synthesis typically involves functionalizing the pyrrolidine ring with a sulfoximine group (dimethyl(oxo)-λ⁶-sulfaneylidene). A common approach is reacting pyrrolidine-2-carboxamide precursors with dimethylsulfoxonium reagents under controlled conditions. For example, sulfoximine formation may require oxidative coupling using catalysts like copper(I) iodide or palladium complexes, followed by hydrochloric acid quench to isolate the hydrochloride salt . Purity optimization often involves recrystallization from ethanol/water mixtures .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
High-Performance Liquid Chromatography (HPLC) is essential for purity assessment (>95% is typical for research-grade material) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the sulfoximine geometry and pyrrolidine ring conformation. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like the amide C=O stretch (~1650 cm⁻¹) and sulfoximine S=O (~1050 cm⁻¹) .
Q. How should researchers handle solubility challenges in aqueous and organic solvents?
The hydrochloride salt enhances water solubility due to ionic dissociation. For organic phase reactions, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are suitable. Solubility profiles should be empirically determined via phase-solubility studies, adjusting pH (for aqueous systems) or using co-solvents like acetonitrile .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways for sulfoximine derivatives like this compound?
Quantum chemical calculations (e.g., density functional theory, DFT) model reaction intermediates and transition states. For example, the sulfoximine’s electronic structure can be analyzed to predict regioselectivity in substitution reactions. Software like Gaussian or ORCA, combined with transition state search algorithms, helps optimize synthetic routes . Reaction path sampling methods (e.g., metadynamics) further refine activation energy barriers .
Q. How can researchers resolve contradictions in biological activity data for sulfoximine-containing compounds?
Contradictions may arise from assay variability or compound stability. Methodological solutions include:
- Standardized bioassay protocols : Control pH, temperature, and solvent composition to minimize batch effects.
- Stability studies : Use HPLC-MS to monitor decomposition under experimental conditions (e.g., light, humidity) .
- Dose-response normalization : Compare EC₅₀ values across multiple cell lines or enzymatic systems to distinguish target-specific effects from artifacts .
Q. What advanced separation techniques improve isolation of stereoisomers in sulfoximine derivatives?
Chiral chromatography (e.g., Chiralpak columns) with polar organic mobile phases (methanol/ethanol with 0.1% trifluoroacetic acid) resolves enantiomers. Alternatively, capillary electrophoresis with cyclodextrin-based chiral selectors achieves high resolution . For scale-up, simulated moving bed (SMB) chromatography balances efficiency and throughput .
Q. How do reaction conditions influence the sulfoximine group’s reactivity in cross-coupling reactions?
The sulfoximine’s electron-withdrawing nature activates the pyrrolidine ring for nucleophilic aromatic substitution. Key factors:
- Catalyst selection : Palladium(II) acetate with Xantphos ligand enhances Suzuki-Miyaura coupling .
- Solvent polarity : Higher polarity (e.g., DMF) stabilizes transition states in SNAr reactions.
- Temperature : Elevated temperatures (>80°C) accelerate ring-opening but may degrade the sulfoximine moiety .
Methodological Frameworks
Designing kinetic studies for sulfoximine decomposition in biological matrices
- Experimental setup : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) or cell lysate at 37°C.
- Sampling intervals : Collect aliquots at 0, 1, 3, 6, 12, 24 hours.
- Analytical workflow : Quench reactions with acetonitrile, centrifuge, and analyze via LC-MS/MS. Degradation kinetics (e.g., first-order) are modeled using software like Phoenix WinNonlin .
Integrating machine learning to optimize reaction yields
- Data collection : Compile variables (catalyst loading, solvent, temperature) and yields from prior syntheses.
- Model training : Use random forest or neural networks to predict optimal conditions.
- Validation : Cross-validate with a holdout dataset and confirm via lab-scale trials .
Data Contradiction Analysis
Addressing discrepancies in reported enzymatic inhibition potency
Potential causes and solutions:
- Enzyme source variability : Use recombinant enzymes from standardized sources (e.g., Sigma-Aldrich’s lyophilized kinases).
- Cofactor requirements : Ensure consistent Mg²⁺/ATP concentrations across assays.
- Compound aggregation : Perform dynamic light scattering (DLS) to detect particulates; add 0.01% Tween-80 to prevent aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
